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Compound of Interest

Compound Name: Methyl-d3 Laurate

Cat. No.: B592171 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl-d3 Laurate is the deuterated form of methyl laurate, a fatty acid methyl ester. In mass

spectrometry-based research, particularly in the fields of metabolomics and lipidomics, stable

isotope-labeled compounds like Methyl-d3 Laurate are invaluable tools. They serve as internal

standards for the accurate quantification of their non-labeled counterparts, enabling precise

tracking of metabolic pathways and fluxes. This technical guide provides a comprehensive

overview of Methyl-d3 Laurate, including its chemical properties, synthesis, applications in

experimental workflows, and relevant analytical data.

Core Chemical and Physical Properties
Methyl-d3 Laurate is structurally identical to methyl laurate, with the exception of three

deuterium atoms replacing the three hydrogen atoms on the methyl ester group. This isotopic

substitution results in a predictable mass shift, which is fundamental to its application as an

internal standard in mass spectrometry.
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Property Value Source

Chemical Formula C₁₃H₂₃D₃O₂ [1]

Molecular Weight 217.36 g/mol [1]

CAS Number 96731-85-0 [1][2]

Appearance Neat (liquid) [1]

Synonyms

Dodecanoic Acid Methyl-d3

Ester, Lauric Acid Methyl-d3

Ester, Methyl-d3 Dodecanoate

[1]

Synthesis of Methyl-d3 Laurate
The synthesis of Methyl-d3 Laurate can be achieved through the esterification of lauric acid

with deuterated methanol or by the reaction of a laurate salt with a deuterated methylating

agent. A documented method involves the reaction of silver laurate with methyl-d3 bromide,

which provides an excellent yield.

Reaction Scheme:

CH₃(CH₂)₁₀COOAg + CD₃Br → CH₃(CH₂)₁₀COOCD₃ + AgBr

This method is advantageous for producing a high isotopic purity of Methyl-d3 Laurate.

Application in Quantitative Analysis: Internal
Standard for GC-MS
Methyl-d3 Laurate is primarily used as an internal standard in gas chromatography-mass

spectrometry (GC-MS) for the quantification of methyl laurate and other fatty acid methyl esters

(FAMEs). Its chemical behavior is nearly identical to the endogenous, non-labeled methyl

laurate, ensuring that it co-elutes during chromatography and experiences similar ionization

and fragmentation in the mass spectrometer. The known concentration of the added Methyl-d3
Laurate allows for the accurate determination of the concentration of the target analyte by

comparing their respective signal intensities.
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Experimental Protocol: Quantification of Fatty Acids in
Biological Samples using GC-MS and a Deuterated
Internal Standard
This protocol outlines a general procedure for the analysis of total fatty acids in biological

samples, such as plasma, using Methyl-d3 Laurate as an internal standard.

1. Sample Preparation and Lipid Extraction:

To a known volume of plasma (e.g., 200 µL), add a precise amount of a deuterated internal

standard mixture in ethanol, including Methyl-d3 Laurate (e.g., 100 µL containing 25 ng of

each standard).[3]

Lyse the cells and acidify the mixture by adding methanol and hydrochloric acid to a final

concentration of 25 mM.[3]

Extract the lipids using a suitable organic solvent, such as iso-octane. Vortex the mixture and

centrifuge to separate the layers.[3]

Transfer the organic (upper) layer containing the lipids to a clean tube. Repeat the extraction

for a second time to ensure complete recovery.[3]

2. Saponification and Methylation (Transesterification):

For the analysis of total fatty acids, the extracted lipids must first be saponified to release the

fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically

achieved by heating the sample with a methanolic solution of sodium hydroxide.

Following saponification, the free fatty acids are converted to their methyl esters (FAMEs) by

heating with a methylating agent, such as boron trifluoride in methanol or methanolic HCl.

This process also converts the deuterated lauric acid internal standard to Methyl-d3
Laurate.

3. Derivatization for Enhanced GC-MS Detection (Optional but Recommended):

To improve the sensitivity and chromatographic properties of the FAMEs, they can be

derivatized. A common method is the conversion to pentafluorobenzyl (PFB) esters.[3]
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Dry the extracted FAMEs under a stream of nitrogen or using a vacuum concentrator.

Add a solution of 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine

in acetonitrile. Incubate at room temperature for approximately 20 minutes.[3]

Dry the derivatized sample and reconstitute in a small volume of iso-octane for GC-MS

analysis.[3]

4. GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the prepared sample onto a suitable GC column (e.g., a

column designed for FAME analysis).

The GC oven temperature program should be optimized to achieve good separation of the

FAMEs.

The mass spectrometer is typically operated in the negative chemical ionization (NCI) mode

for PFB derivatives or electron ionization (EI) mode for underivatized FAMEs.

For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity

and selectivity.

Mass Spectrometry and Fragmentation
The mass spectrum of the non-deuterated Methyl Laurate provides a basis for understanding

the fragmentation of its deuterated counterpart. In electron ionization mass spectrometry, fatty

acid methyl esters undergo characteristic fragmentation patterns.

Key Fragments for Methyl Laurate (Non-deuterated):
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m/z Ion Description

214 [M]⁺ Molecular ion

183 [M-31]⁺
Loss of the methoxy group

(•OCH₃)

143 [M-71]⁺ Cleavage of the alkyl chain

87 [CH₃OC(O)(CH₂)₂]⁺
McLafferty rearrangement

product

74 [CH₃OC(OH)=CH₂]⁺•

McLafferty rearrangement

product, characteristic for

saturated FAMEs

For Methyl-d3 Laurate, the molecular ion will be shifted to m/z 217. The fragment

corresponding to the loss of the deuterated methoxy group (•OCD₃) would be expected at m/z

183 (217 - 34). The characteristic McLafferty rearrangement fragment at m/z 74 for saturated

FAMEs is generated from the ester portion of the molecule. For Methyl-d3 Laurate, this

fragment would be shifted to m/z 77. This unique, higher mass fragment is often used for

quantification in SIM mode as it avoids interference from the non-labeled analytes.

Workflow for Metabolic Flux Analysis
Stable isotope tracers like Methyl-d3 Laurate are central to metabolic flux analysis, which aims

to quantify the rates of metabolic pathways. The following diagram illustrates a general

workflow for a stable isotope tracing experiment in cell culture to study fatty acid metabolism.
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Workflow for stable isotope tracing in fatty acid metabolism.

In this workflow, cells are cultured and then exposed to a stable isotope-labeled substrate (e.g.,

¹³C-glucose). Over time, the labeled atoms are incorporated into various metabolites, including

fatty acids. At specific time points, cellular metabolism is halted, and the lipids are extracted. A

known amount of an internal standard mixture, including Methyl-d3 Laurate, is added during

the extraction process. The extracted lipids are then derivatized to FAMEs and analyzed by

GC-MS. The resulting data on the distribution of isotopes in different fatty acids, normalized to

the internal standard, allows for the calculation of metabolic fluxes through specific pathways,

providing insights into cellular physiology and disease states.

This technical guide provides a foundational understanding of Methyl-d3 Laurate for

researchers and professionals in drug development and life sciences. Its application as an

internal standard is critical for achieving accurate and reproducible quantification of fatty acids,

thereby enabling deeper insights into the complexities of lipid metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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